molecular formula C11H12ClNO4 B1420706 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride CAS No. 1160257-76-0

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride

Cat. No.: B1420706
CAS No.: 1160257-76-0
M. Wt: 257.67 g/mol
InChI Key: HKOCZYLMFJOKIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid+SOCl22-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride+SO2+HCl\text{2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid+SOCl2​→2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Hydrolysis: The acyl chloride can be hydrolyzed to the corresponding carboxylic acid in the presence of water.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.

    Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.

Major Products

    Nucleophilic Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoyl chloride.

    Hydrolysis: Formation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.

Scientific Research Applications

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in proteomics research to modify proteins and peptides, thereby enabling the study of their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride
  • 2-Methyl-2-(3-chloro-4-nitrophenoxy)propanoyl chloride
  • 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoyl chloride

Uniqueness

2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific chemical reactions and research applications.

Properties

IUPAC Name

2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c1-7-6-8(4-5-9(7)13(15)16)17-11(2,3)10(12)14/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKOCZYLMFJOKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301207650
Record name 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160257-76-0
Record name 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160257-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301207650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
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